3-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-methylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-methylbenzene-1-sulfonamide” is a complex organic molecule that contains several functional groups. It has a benzene ring which is substituted with a chloro group and a sulfonamide group. Attached to the sulfonamide nitrogen is a chain that includes a hydroxyethyl group and a phenyl ring substituted with a furan ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (benzene and furan), a sulfonamide group, and a hydroxyethyl group would all contribute to its three-dimensional shape .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The benzene ring might undergo electrophilic aromatic substitution reactions, while the sulfonamide group could participate in a variety of reactions involving the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role. These properties could affect its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Antitumor Applications
Sulfonamide-focused libraries have been evaluated for antitumor activities, with compounds such as N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide showing promising results. These compounds act as potent cell cycle inhibitors and have progressed to clinical trials due to their preliminary clinical activities in phase I settings. Their antitumor effects are characterized by disrupting tubulin polymerization or causing decreases in the S phase fraction along with G1 and/or G2 accumulation in various cancer cell lines. High-density oligonucleotide microarray analysis further illuminates the essential pharmacophore structure and drug-sensitive cellular pathways for each class of these antitumor sulfonamides (Owa et al., 2002).
Antimicrobial Activities
Sulfonamides exhibit wide antimicrobial activities and are effective against both gram-positive and gram-negative bacteria. Novel sulfonamides synthesized for testing showed good antimicrobial activities, highlighting their potential in treating various infectious diseases such as malaria, urinary tract infections, and respiratory tract infections (Ahmad & Farrukh, 2012). Moreover, novel sulfonamides containing 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds have been developed and evaluated in vitro for activity against bacteria, fungi, and various mycobacteria, showing significant activity against methicillin-sensitive and methicillin-resistant Staphylococcus aureus, as well as Mycobacterium kansasii (Krátký et al., 2012).
Environmental Applications
Sulfonamides, commonly used as human and veterinary antibiotics, have raised concerns due to their persistence in aquatic environments. Studies on the oxidation of sulfonamides by chlorine dioxide have demonstrated that this process can effectively remove sulfonamides from surface water, contributing to environmental safety and reducing the risk of antibiotic resistance propagation (Ben et al., 2017).
Corrosion Inhibition
Research on sulfonamide derivatives also extends to their application as corrosion inhibitors. For instance, certain sulfonamide drugs have been tested as inhibitors for mild steel corrosion in acidic conditions, demonstrating that these compounds can significantly increase inhibition efficiency with rising concentrations, offering potential applications in industrial settings (Sappani & Karthikeyan, 2014).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-chloro-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO4S/c1-13-16(20)4-2-6-19(13)26(23,24)21-12-17(22)14-7-9-15(10-8-14)18-5-3-11-25-18/h2-11,17,21-22H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSXZBLETWDJOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.